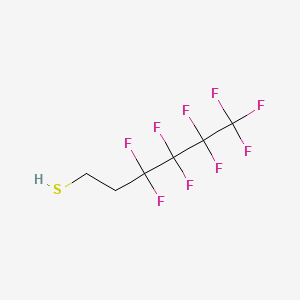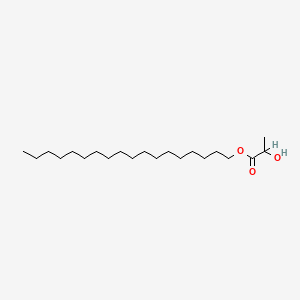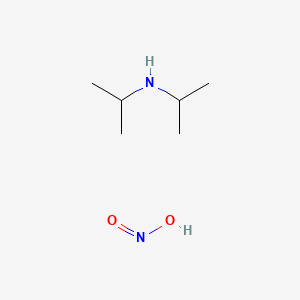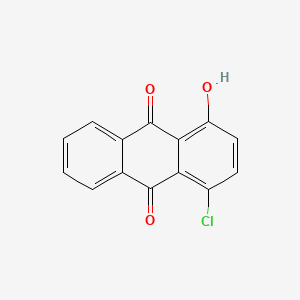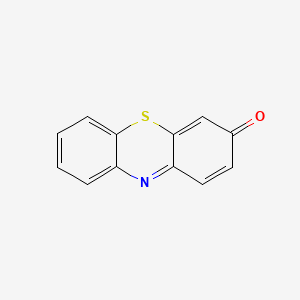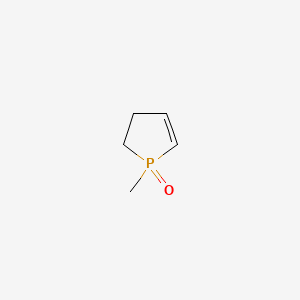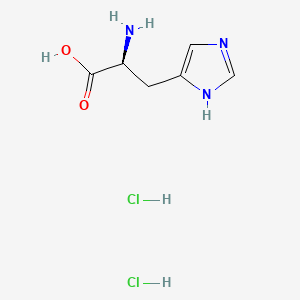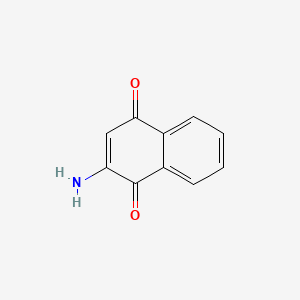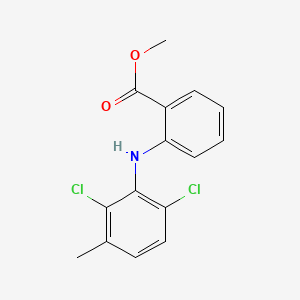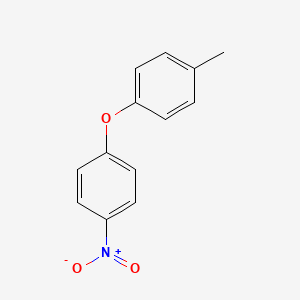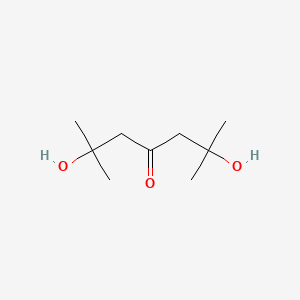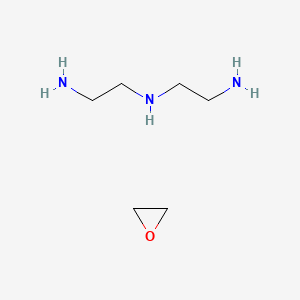
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane is a polymeric compound formed by the reaction of 1,2-ethanediamine with oxirane. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-ethanediamine, N-(2-aminoethyl)-, polymer with oxirane typically involves the polymerization of 1,2-ethanediamine with oxirane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired polymer structure is obtained.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where 1,2-ethanediamine and oxirane are mixed in precise ratios. The reaction is monitored and controlled to maintain consistent quality and yield of the polymer. The final product is then purified and processed for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the polymer.
Applications De Recherche Scientifique
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent and catalyst in various chemical reactions.
Biology: Employed in the synthesis of biomolecules and as a component in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials.
Mécanisme D'action
The mechanism by which 1,2-ethanediamine, N-(2-aminoethyl)-, polymer with oxirane exerts its effects involves interactions with various molecular targets and pathways. The polymer can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. These interactions are mediated by the polymer’s functional groups, which can form covalent or non-covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriamine: A similar compound with three amine groups, used in various industrial applications.
Ethylenediamine: A simpler diamine compound used in the synthesis of various chemicals.
Polyethyleneimine: A polymer with a similar structure, used in water treatment and other applications.
Uniqueness
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane is unique due to its specific polymer structure and the presence of both amine and oxirane groups. This combination of functional groups gives the polymer distinct chemical properties and makes it suitable for a wide range of applications.
Propriétés
Numéro CAS |
28063-82-3 |
|---|---|
Formule moléculaire |
C6H17N3O |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane |
InChI |
InChI=1S/C4H13N3.C2H4O/c5-1-3-7-4-2-6;1-2-3-1/h7H,1-6H2;1-2H2 |
Clé InChI |
BCHAIBIXCFCBIS-UHFFFAOYSA-N |
SMILES |
C1CO1.C(CNCCN)N |
SMILES canonique |
C1CO1.C(CNCCN)N |
| 28063-82-3 | |
Pictogrammes |
Corrosive; Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


